Home > Products > Screening Compounds P74120 > N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea
N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea -

N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea

Catalog Number: EVT-3663571
CAS Number:
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers

  • Compound Description: This series of ethers acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These compounds demonstrate nanomolar potency as GIRK1/2 activators and possess enhanced metabolic stability compared to prototypical urea-based compounds [].
  • Relevance: The core structure of these compounds features a 1H-pyrazol ring substituted at the 5-position with an acetamide group, similar to the target compound, N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, which also contains a 1H-pyrazol ring with a urea substituent at the 3-position. The presence of the pyrazole ring and amide functionality in both structures suggests potential similarities in their binding properties and biological activities. []
  • Compound Description: This small-molecule VEGFR-2 inhibitor exhibits potency and efficacy in rodent models of choroidal neovascularization (CNV). Acrizanib demonstrates limited systemic exposure after topical ocular administration and possesses multiple formulation options with an acceptable rabbit ocular PK profile [].
  • Relevance: While Acrizanib doesn't directly share the core pyrazole structure of N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, it offers a valuable comparison point as a targeted therapeutic agent. Its development highlights the importance of in vivo models for evaluating efficacy and safety, which could be relevant for studying the target compound [].

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This class of compounds exhibits potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. These compounds induce apoptosis, arrest cell cycle progression in the G2/M phase, and inhibit tubulin polymerization [].
  • Relevance: These compounds share a structural similarity with N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea through the presence of both a pyrazole ring and an acetamide moiety. This suggests that incorporating similar structural features into the target compound could potentially lead to interesting antiproliferative activities [].

N-(1,5-Diphenyl-1H-pyrazol-3-yl)sulfonamide Derivatives

  • Compound Description: This group of compounds displays an affinity for CB1 receptors [, , ].
  • Relevance: These compounds share the core 1H-pyrazol-3-yl structure with N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea. The variations in substituents on the pyrazole ring in these derivatives provide insights into the structure-activity relationships and could guide the development of analogs of the target compound with potentially enhanced CB1 receptor affinity or other biological activities [, , ].

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Hybrids

  • Compound Description: This study explored the synthesis of novel hybrids of 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with fused 1,4-dihydropyridines, specifically acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines [].
  • Relevance: These compounds share a common structural motif with N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, particularly the 1-phenyl-1H-pyrazol-3-yl unit. The successful synthesis of these hybrids highlights the feasibility of incorporating the pyrazole moiety into diverse molecular frameworks, potentially leading to compounds with unique properties and biological activities. Investigating similar modifications to the target compound could be a promising avenue for future research [].

5-(1-Aryl-1H-pyrazol-3-yl)-1H-tetrazoles

  • Compound Description: These compounds act as glycogen phosphorylase inhibitors and exhibit in vivo antihyperglycemic activity in albino Wistar rats [].
  • Relevance: These compounds, like N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, contain the 1-aryl-1H-pyrazol-3-yl structural element. This shared feature suggests that modifying the substituents on the pyrazole ring in the target compound could lead to analogs with potential antidiabetic properties [].
  • Compound Description: This Schiff base ligand demonstrates potential for multimetal extraction, showing effectiveness in extracting various metals from aqueous solutions, including Cadmium, Iron, Nickel, and Lead [, ].
  • Relevance: While structurally distinct from N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, this compound's metal-binding properties could inspire investigations into potential metal chelation abilities of the target compound, especially considering the presence of nitrogen and oxygen atoms in the urea and carbonyl groups, which could act as potential coordination sites [, ].

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

  • Compound Description: This series of compounds exhibit potent p21-activated kinase 4 (PAK4) inhibitory activity and demonstrate significant antiproliferative activity against the A549 cell line. These compounds effectively inhibit cell cycle progression, migration, and invasion in the A549 cell line [].
  • Relevance: Though not structurally identical, these compounds and N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea share the common feature of a substituted pyrazole ring. This similarity encourages the exploration of incorporating various substituents on the pyrazole ring of the target compound to potentially enhance its biological activity or target specificity [].

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: This compound is a potent, highly selective, and reversible P2Y12 receptor antagonist, demonstrating significant in vivo antiplatelet and antithrombotic activities [].
  • Relevance: This compound, although structurally different from N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, highlights the potential of pyrazole-containing compounds as therapeutic agents, particularly in areas like cardiovascular disease. This finding could encourage further investigation into the therapeutic potential of the target compound in similar or different disease areas [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation selective AKT inhibitor that exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies [, ].
  • Relevance: This compound, like N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, contains the 1-methyl-1H-pyrazol-yl structural element. The development of Hu7691 as a selective AKT inhibitor underscores the potential of pyrazole-containing compounds in targeting specific kinases for therapeutic intervention [, ].

1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 is a potent inhibitor of p38alpha MAP kinase that has advanced into human clinical trials for treating autoimmune diseases. Key structural elements for its activity include a tert-butyl group, an aromatic ring at N-2 of the pyrazole, and a pharmacophore with good hydrogen-bonding potential [].
  • Relevance: This compound provides valuable insights into the structure-activity relationships of pyrazole-containing p38α MAP kinase inhibitors. While structurally distinct from N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, understanding the key binding elements of BIRB 796 could inspire the design of novel compounds targeting p38α MAP kinase or other kinases with potential therapeutic benefits [].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants selectively over wild-type EGFR. Its development stemmed from efforts to enhance potency across EGFR oncogenic mutations and improve kinome selectivity [].
  • Relevance: While structurally distinct from N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea, the presence of the 1-methyl-1H-pyrazol-yl group in PF-06747775 offers a point of comparison. This compound's development underscores the importance of structure-based drug design in creating selective kinase inhibitors for treating cancers driven by oncogenic mutations [].

Properties

Product Name

N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea

IUPAC Name

1-(4-acetylphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]urea

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C23H20N4O2/c1-16(28)17-9-11-20(12-10-17)24-23(29)25-22-13-14-27(26-22)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-14H,15H2,1H3,(H2,24,25,26,29)

InChI Key

KAZQGSKNVQXSCR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.